Methyl 9,12-octadecadienoate

Description

Methyl linoleate is found in cloves. Methyl linoleate is a mixture with

Structure

3D Structure

Properties

CAS No. |

2462-85-3 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3 |

InChI Key |

WTTJVINHCBCLGX-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

boiling_point |

373.00 to 374.00 °C. @ 760.00 mm Hg |

melting_point |

-35 °C |

Other CAS No. |

2566-97-4 11068-03-4 112-63-0 2462-85-3 |

physical_description |

Liquid |

Related CAS |

19680-96-7 |

Synonyms |

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 9,12-octadecadienoate: Properties, Analysis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 9,12-octadecadienoate, a significant fatty acid methyl ester (FAME) with diverse applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics, analytical methodologies, and biological relevance.

Introduction: Understanding Methyl 9,12-octadecadienoate

Methyl 9,12-octadecadienoate is the methyl ester of linoleic acid, an essential omega-6 fatty acid. Its structure consists of an 18-carbon chain with two double bonds at the 9th and 12th positions. The stereochemistry of these double bonds gives rise to several isomers, with the most common being the (9Z,12Z) isomer, also known as methyl linoleate. Other isomers include the (9E,12E), (9Z,12E), and (9E,12Z) forms. These isomers exhibit distinct physical and chemical properties that influence their biological activities.

This guide will delve into the collective and specific properties of these isomers, providing a foundational understanding for their application in various scientific domains, including drug discovery and materials science.[1][2][3]

Molecular Structure

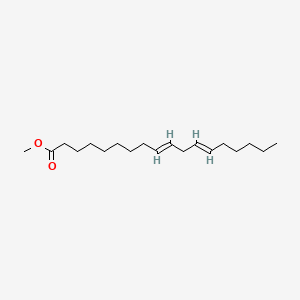

The fundamental structure of Methyl 9,12-octadecadienoate is crucial for understanding its reactivity and physical behavior. The presence of the two double bonds introduces kinks in the hydrocarbon chain, affecting its packing and, consequently, its melting point and fluidity.

Caption: General chemical structure of Methyl 9,12-octadecadienoate.

Physical Properties

The physical properties of Methyl 9,12-octadecadienoate isomers are fundamental to their handling, storage, and application. These properties are primarily dictated by the geometry of the double bonds.

Core Physical Data

The following table summarizes key physical properties for different isomers of Methyl 9,12-octadecadienoate. It is important to note that the common name "methyl linoleate" typically refers to the (9Z,12Z) isomer.

| Property | (9Z,12Z)-isomer | (9E,12E)-isomer | (9Z,12E)-isomer |

| Molecular Formula | C₁₉H₃₄O₂[4] | C₁₉H₃₄O₂[2] | C₁₉H₃₄O₂[5] |

| Molecular Weight | 294.47 g/mol [4] | 294.47 g/mol [2] | 294.5 g/mol [5] |

| CAS Number | 112-63-0[4] | 2566-97-4[2] | 20221-26-5[5] |

| Appearance | Liquid[4] | Liquid[1] | - |

| Density | ~0.9 g/cm³[1] | ~0.9 g/cm³[1] | - |

| Boiling Point | ~718.73 K (calculated)[6] | - | - |

| Melting Point | ~365.89 K (calculated)[6] | - | - |

| Water Solubility | 0.01981 mg/L @ 25 °C (est.)[7] | - | - |

| logP (Octanol/Water) | 5.973 (calculated)[6] | 6.9 (estimated)[7] | 6.9 (calculated)[5] |

Experimental Protocol: Determination of Density

The density of liquid Methyl 9,12-octadecadienoate can be accurately determined using a pycnometer.

Methodology:

-

Calibration:

-

Thoroughly clean and dry a pycnometer of known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with deionized water at a constant, known temperature (e.g., 20°C).

-

Weigh the filled pycnometer to determine the mass of the water.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the Methyl 9,12-octadecadienoate sample at the same constant temperature.

-

Weigh the filled pycnometer to determine the mass of the sample.

-

-

Calculation:

-

Density (ρ) is calculated as: ρ = mass of sample / volume of pycnometer.

-

Causality: This gravimetric method is highly accurate as it relies on precise mass measurements and a well-defined volume, minimizing errors associated with direct volume readings.

Chemical Properties and Reactivity

The chemical behavior of Methyl 9,12-octadecadienoate is dominated by the reactivity of the ester functional group and the two double bonds within the alkyl chain.

Oxidation

The allylic positions (C-8, C-11, C-14) are susceptible to oxidation, leading to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products. This process is of significant interest in the context of lipid peroxidation in biological systems and the stability of oils and biofuels. The oxidation of the geometric isomers of 9,12-octadecadienoic acid has been studied in rat liver mitochondria.[8]

Hydrogenation

The double bonds can be catalytically hydrogenated to yield methyl stearate, a saturated fatty acid methyl ester. The conditions of hydrogenation (catalyst, temperature, pressure) can be controlled to achieve partial or complete saturation.

Ester Hydrolysis

The methyl ester can be hydrolyzed under acidic or basic conditions to yield linoleic acid and methanol. This reaction is fundamental to saponification processes.

Synthesis

Methyl 9,12-octadecadienoate can be synthesized through the esterification of linoleic acid with methanol, typically in the presence of an acid catalyst. A specific method for the synthesis of the 9Z,11E-octadecadienoic acid methyl ester has been patented, involving the use of 12-bromo-9-octadecenoic acid methyl ester and an eliminating agent.[9]

Caption: Key chemical reactions of Methyl 9,12-octadecadienoate.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the identification and characterization of Methyl 9,12-octadecadienoate and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying fatty acid methyl esters.[10][11] The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern that confirms its structure.[10][11] The NIST WebBook provides mass spectral data for various isomers.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the olefinic protons are particularly useful for determining the stereochemistry (Z or E) of the double bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C=O stretching vibration of the ester group and the C=C stretching of the double bonds are readily observed.

Biological Significance and Applications

Methyl 9,12-octadecadienoate and its parent acid, linoleic acid, are involved in numerous biological processes.[10]

Role in Biological Systems

As a precursor to arachidonic acid, linoleic acid is essential for the synthesis of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes.[10] It is a crucial component of cell membranes, contributing to their fluidity and integrity.[10]

Therapeutic Potential

Research has explored the potential therapeutic applications of Methyl 9,12-octadecadienoate and related compounds. These include:

-

Anti-inflammatory effects: Some studies have suggested that certain isomers possess anti-inflammatory properties.[12][13]

-

Antimicrobial and Antifungal Activity: The compound has been identified in extracts with demonstrated antimicrobial and antifungal properties.[14][15]

-

Anticancer Research: It has been investigated for its potential role in cancer cell lines and is a subject of interest in drug development.[12][16] Molecular docking studies are being used to explore its potential as a drug candidate.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

-

Cell Culture: Plate cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Methyl 9,12-octadecadienoate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Trustworthiness: This protocol includes controls to ensure that the observed effects are due to the compound and not the solvent or other experimental artifacts.

Safety and Handling

Based on available Safety Data Sheets (SDS), Methyl 9,12-octadecadienoate is generally not classified as a hazardous substance.[17] However, standard laboratory safety practices should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18] Avoid inhalation and contact with skin and eyes.[17]

-

Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.[4][17] For long-term storage, keeping it in a freezer is recommended.[4]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[17]

Conclusion

Methyl 9,12-octadecadienoate is a multifaceted molecule with significant physical, chemical, and biological properties. A thorough understanding of its isomeric forms is critical for its effective application in research and development. This guide has provided a comprehensive overview of its characteristics, analytical techniques, and potential applications, serving as a valuable resource for the scientific community. Further research into the specific biological activities of each isomer will undoubtedly unveil new opportunities for its use in drug discovery and other advanced applications.

References

-

PubChem. (n.d.). Methyl (9Z,12E)-octadeca-9,12-dienoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0). Retrieved from [Link]

-

PubChem. (n.d.). CID 160184872. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 9,12-Octadecadienoic acid (Z,Z)-, methyl ester present in.... Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectra of 9, 12-Octadecadienoic methyl ester.... Retrieved from [Link]

-

NIST. (n.d.). 9,12-Octadecadienoic acid, methyl ester, (E,E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PlantaeDB. (n.d.). Methyl (9Z,12E)-octadeca-9,12-dienoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl-9,12-octadecadienoate, 2462-85-3. Retrieved from [Link]

-

Texila International Journal. (n.d.). Molecular Docking Analysis of 9-Octadecene, 9,12,15-Octadecatrienoic acid, Methyl Ester, Phytol, 9,12. Retrieved from [Link]

-

NIST. (n.d.). 9,12-Octadecadienoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 9, 12-octadecadenoic acid, methyl ester. The observed.... Retrieved from [Link]

-

ResearchGate. (n.d.). Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Retrieved from [Link]

-

PubMed. (n.d.). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: (Z,Z)-9,12-Octadecadienoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Oxidation of the geometric isomers of delta 9,12-octadecadienoic acid by rat liver mitochondria. Retrieved from [Link]

- Google Patents. (n.d.). RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester.

-

Research Journal of Pharmacy and Technology. (n.d.). Analysis of Bioactive Compounds from Methanol Extract of Diadema setosum Sea Urchin Gonads using Gas Chromatography. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9,12-Octadecadienoic acid, methyl ester, (E,E)- [webbook.nist.gov]

- 3. 9,12-Octadecadienoic acid, methyl ester [webbook.nist.gov]

- 4. larodan.com [larodan.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. methyl-9,12-octadecadienoate, 2462-85-3 [thegoodscentscompany.com]

- 8. Oxidation of the geometric isomers of delta 9,12-octadecadienoic acid by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. texilajournal.com [texilajournal.com]

- 17. fishersci.com [fishersci.com]

- 18. chemos.de [chemos.de]

An In-depth Technical Guide to Methyl 9,12-Octadecadienoate: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9,12-octadecadienoate, a methyl ester of linoleic acid, is a molecule of significant interest across various scientific disciplines, including biochemistry, pharmacology, and synthetic chemistry. Its relevance stems from its prevalence in natural sources such as vegetable oils and microalgae lipids, and its role as a key intermediate in numerous biological processes and industrial applications.[1] This guide provides a comprehensive technical overview of the molecular structure and weight of methyl 9,12-octadecadienoate, offering insights crucial for its application in research and drug development.

Molecular Structure and Isomerism

The chemical formula for methyl 9,12-octadecadienoate is C₁₉H₃₄O₂.[1][2] Its structure consists of an 18-carbon chain with two double bonds located at the 9th and 12th carbon positions, and a methyl ester group at one end. The presence of two double bonds gives rise to geometric isomerism, resulting in four possible stereoisomers. The configuration of these double bonds, denoted as cis (Z) or trans (E), significantly influences the molecule's physical and chemical properties.

The most common isomers include:

-

Methyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate): This is the naturally occurring and most abundant isomer. Both double bonds are in the cis configuration.

-

Methyl (9E,12E)-octadeca-9,12-dienoate (Methyl Linolelaidate): Both double bonds are in the trans configuration.

-

Methyl (9Z,12E)-octadeca-9,12-dienoate: A mixed isomer with a cis double bond at the 9th position and a trans double bond at the 12th position.[3]

-

Methyl (9E,12Z)-octadeca-9,12-dienoate: A mixed isomer with a trans double bond at the 9th position and a cis double bond at the 12th position.

The specific stereochemistry is a critical determinant of the molecule's biological activity and its utility in various applications.

Visualizing the Molecular Structure

To illustrate the fundamental structure of methyl 9,12-octadecadienoate, a 2D representation is provided below. This diagram highlights the key functional groups and the carbon chain backbone.

Caption: 2D structure of Methyl 9,12-octadecadienoate.

Molecular Weight

The molecular weight of methyl 9,12-octadecadienoate is a fundamental physical property, essential for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

The molecular weight can be calculated from its molecular formula, C₁₉H₃₄O₂, using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Oxygen (O): 15.999 amu

Calculation: (19 * 12.011) + (34 * 1.008) + (2 * 15.999) = 228.209 + 34.272 + 31.998 = 294.479 g/mol

This calculated value is consistent with the experimentally determined and computationally derived molecular weights found in various chemical databases. For instance, PubChem lists the molecular weight as approximately 294.5 g/mol .[2][3] The NIST Chemistry WebBook provides a more precise value of 294.4721 g/mol for the (E,E)-isomer.[4]

Physicochemical Properties

The physicochemical properties of methyl 9,12-octadecadienoate are crucial for its handling, storage, and application in experimental settings. These properties can vary slightly depending on the specific isomer. The table below summarizes key properties for the common (9Z,12Z) isomer, also known as methyl linoleate.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₂ | PubChem[2] |

| Molecular Weight | 294.47 g/mol | Cheméo[5] |

| CAS Number | 112-63-0 | Cheméo[5] |

| Appearance | Liquid | MedchemExpress.com[1] |

| Density | 0.9 ± 0.1 g/cm³ | MedchemExpress.com[1] |

| Boiling Point | 373.00 to 374.00 °C @ 760.00 mm Hg | PubChem[2] |

| Melting Point | -35 °C | PubChem[2] |

Experimental Protocols: A Note on Characterization

The definitive identification and characterization of methyl 9,12-octadecadienoate and its isomers rely on a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying fatty acid methyl esters. The retention time in the gas chromatogram provides information about the isomer, while the mass spectrum gives the molecular weight and fragmentation pattern, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure, including the position and stereochemistry (cis/trans) of the double bonds. The chemical shifts and coupling constants of the protons and carbons adjacent to the double bonds are diagnostic for each isomer.

Applications in Research and Drug Development

Methyl 9,12-octadecadienoate serves as a versatile molecule in various research contexts:

-

Standard for Fatty Acid Analysis: Due to its well-defined structure and properties, it is frequently used as a standard in the analysis of fatty acid profiles in biological and food samples.

-

Probe for Studying Lipid Metabolism: As a derivative of an essential fatty acid, it is employed in studies investigating the pathways of lipid metabolism and the roles of different fatty acids in cellular processes.

-

Starting Material for Synthesis: The double bonds and the ester group provide reactive sites for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

A thorough understanding of the molecular structure and weight of methyl 9,12-octadecadienoate is fundamental for its effective utilization in scientific research and drug development. The existence of different stereoisomers with distinct properties underscores the importance of precise characterization. This guide provides a foundational technical overview to support researchers in their work with this significant biomolecule.

References

- (9E,12E)

- Methyl (9Z,12E)

- Methyl linole

- CID 160184872. PubChem.

- 9,12-Octadecadienoic acid, methyl ester, (E,E)-. NIST Chemistry WebBook.

- 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0). Cheméo.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. Methyl (9Z,12E)-octadeca-9,12-dienoate | C19H34O2 | CID 6149093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,12-Octadecadienoic acid, methyl ester, (E,E)- [webbook.nist.gov]

- 5. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Methyl 9,12-octadecadienoate (Methyl Linoleate)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9,12-octadecadienoate, commonly known as methyl linoleate, is the methyl ester of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] As a fatty acid methyl ester (FAME), it is a key molecule in various biological and industrial processes.[1][3] Found extensively in nature, primarily in plant oils, methyl linoleate serves as a significant object of study in biochemistry, nutrition, and pharmacology.[4][5] Its biological activities, including antioxidant and antifungal properties, and its role as a precursor in the synthesis of other bioactive compounds, underscore its importance in research and development.[5][6] This guide provides an in-depth exploration of the natural sources, biosynthetic pathways, and analytical methodologies pertinent to Methyl 9,12-octadecadienoate.

Section 1: Prominent Natural Sources of Methyl 9,12-octadecadienoate

Methyl 9,12-octadecadienoate is not typically found in its free form in nature but is derived from the transesterification of triglycerides rich in linoleic acid. Therefore, the abundance of linoleic acid in a natural source is a direct indicator of its potential as a source of methyl linoleate.

Plant-Based Oils

The most abundant natural sources of linoleic acid are vegetable oils extracted from the seeds of various plants.[5] These oils are rich in triglycerides containing linoleic acid acyl groups. Through a process called transesterification, these triglycerides react with methanol to yield a mixture of fatty acid methyl esters, including methyl linoleate, and glycerol.[7]

Vegetable oils from soybean, corn, and sunflower are particularly rich sources.[6] For instance, sunflower oil can contain as much as 65.93% methyl linoleate, while soybean oil contains around 55.67%.[6] Other notable plant sources include safflower, cottonseed, and canola oils. The concentration of linoleic acid, and thus the potential yield of methyl linoleate, can vary depending on the plant variety, growing conditions, and extraction methods.

Table 1: Typical Linoleic Acid Content in Various Plant Oils

| Plant Source | Linoleic Acid Percentage (%) |

| Safflower Oil (high-linoleic) | 75-80 |

| Sunflower Oil | 65-75 |

| Corn Oil | 55-60 |

| Soybean Oil | 50-55 |

| Cottonseed Oil | 50-55 |

| Canola Oil | 15-25 |

Animal Fats

Linoleic acid is also present in animal fats, although generally at lower concentrations compared to plant oils. As an essential fatty acid for many animals, it is obtained through their diet and incorporated into their tissues.[8] Consequently, the linoleic acid content in animal fats can be influenced by their feed. Poultry and pork fat are among the animal-based sources with higher levels of linoleic acid.

Microbial and Other Sources

Certain microorganisms, including some species of fungi, yeast, and microalgae, are capable of producing lipids rich in polyunsaturated fatty acids like linoleic acid. These oleaginous microorganisms are being explored as alternative, sustainable sources. Additionally, linoleic acid and its derivatives have been identified in various other natural sources, including cloves, certain wild grasses, and even in the gonads of sea urchins.[4][9][10]

Section 2: Biosynthesis of Linoleic Acid

The precursor to Methyl 9,12-octadecadienoate is linoleic acid. In most organisms capable of its synthesis, linoleic acid is produced from oleic acid through a specific enzymatic reaction.[11]

The key step in this biosynthetic pathway is the introduction of a second double bond into the oleic acid molecule.[11][12] This reaction is catalyzed by the enzyme Δ12-desaturase (also known as oleate desaturase).[11][13] This enzyme specifically acts on oleic acid, which has a single double bond at the Δ9 position, and introduces a new double bond at the Δ12 position, converting it to linoleic acid.[11] This process was once thought to be exclusive to plants, bacteria, and protozoa, but has since been identified in some insects and other invertebrates.[11][12] In mammals, including humans, the absence of the Δ12-desaturase enzyme means they cannot synthesize linoleic acid de novo, making it an essential dietary component.[8]

Section 3: Methodologies for Extraction, Isolation, and Quantification

The analysis of Methyl 9,12-octadecadienoate from natural sources involves a multi-step process that begins with the extraction of total lipids, followed by the conversion of these lipids to fatty acid methyl esters, and finally, their separation and quantification.

Lipid Extraction from Plant Tissues

A common and efficient method for extracting lipids from plant material, such as oilseeds, is through solvent extraction.

Protocol: One-Step Lipid Extraction and Transmethylation

This protocol describes a method for simultaneous extraction and transmethylation of lipids from fresh plant tissues.[14]

-

Reagent Preparation: Prepare a reaction mixture containing methanol, heptane, benzene, 2,2-dimethoxypropane, and sulfuric acid in a volumetric ratio of 37:36:20:5:2.[14]

-

Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., ground seeds).

-

Reaction: Add the reagent to the plant tissue in a sealed reaction vial. For quantification, a known amount of an internal standard (e.g., methyl heptadecanoate) should be added at this stage.[14][15]

-

Heating: Heat the mixture at 80°C. This facilitates the simultaneous digestion of the tissue and the transmethylation of the lipids into FAMEs.[14]

-

Phase Separation: After heating, allow the mixture to cool to room temperature. Two distinct phases will form.[14]

-

Collection: The upper heptane phase contains the FAMEs. Carefully collect this phase for analysis.[14]

Transesterification of Extracted Lipids

If total lipids are extracted first, a separate transesterification step is required to convert the triglycerides into FAMEs.

Protocol: Acid-Catalyzed Transesterification

-

Reagent: Prepare an anhydrous solution of 1.25 M HCl in methanol.[15]

-

Reaction: To a dried lipid extract, add the methanolic HCl.[15]

-

Heating: Seal the reaction vessel and heat at 50°C overnight or at a higher temperature (75-80°C) for one hour. This should be performed in a fume hood due to the pressure buildup.[15]

-

Neutralization and Extraction: After cooling, add a saturated sodium bicarbonate solution to neutralize the acid. Extract the FAMEs with a nonpolar solvent like hexane.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen to concentrate the FAMEs.

Purification and Quantification

Gas chromatography (GC) is the most widely used technique for the analysis of FAMEs.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) and a mass spectrometer detector.

-

Sample Injection: Inject a small volume of the FAMEs extract into the heated inlet of the GC.

-

Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase as they travel through the column.

-

Detection and Identification: As each FAME elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of Methyl 9,12-octadecadienoate by comparing it to a reference library.[16]

-

Quantification: By comparing the peak area of Methyl 9,12-octadecadienoate to that of the internal standard, its concentration in the original sample can be accurately determined.

Section 4: Biological Activities and Applications

Methyl 9,12-octadecadienoate exhibits a range of biological activities that are of interest to researchers in drug development and other scientific fields.

-

Antifungal and Antimicrobial Properties: Studies have shown that FAMEs from vegetable oils, with methyl linoleate being a major component, possess antifungal activity against various pathogenic fungi.[6] For instance, it has demonstrated inhibitory effects against Paracoccidioides brasiliensis and various Candida species.[6] The proposed mechanism for its antifungal action involves the production of reactive oxygen species (ROS).[6]

-

Antioxidant Activity: Methyl linoleate has been reported to have antioxidant properties.[5] It can be used as a model compound in assays to evaluate the antioxidant potential of other substances.

-

Anti-inflammatory Effects: As a derivative of an omega-6 fatty acid, methyl linoleate is involved in inflammatory pathways. It has been investigated for its potential anti-inflammatory effects.[1][16]

-

Cosmetic and Pharmaceutical Formulations: Due to its emollient and skin-conditioning properties, methyl linoleate is used in cosmetic and skincare products.[1][17] In pharmaceuticals, it can be incorporated into formulations for its moisturizing and anti-inflammatory benefits.[1]

-

Industrial Applications: Beyond its biological activities, methyl linoleate is a key component of biodiesel produced from vegetable oils.[1][3] It also serves as an intermediate in the synthesis of various chemicals, including lubricants and surfactants.[1]

Conclusion

Methyl 9,12-octadecadienoate is a readily accessible and versatile compound derived from abundant natural sources, primarily plant-based oils. A thorough understanding of its natural origins, biosynthesis, and the analytical techniques for its study is crucial for harnessing its full potential in research, medicine, and industry. The methodologies outlined in this guide provide a solid foundation for professionals seeking to investigate and utilize this important fatty acid methyl ester. Future research will likely continue to uncover new biological roles and applications for methyl linoleate and its derivatives.

References

-

The Good Scents Company. (n.d.). methyl linoleate, 112-63-0. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3), 1671-1681. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl linoleate. PubChem Compound Database. Retrieved from [Link]

-

BioCrick. (n.d.). Methyl linoleate | CAS:112-63-0. Retrieved from [Link]

-

FooDB. (2020). Showing Compound Methyl linoleate (FDB012761). Retrieved from [Link]

-

Scent.vn. (n.d.). Methyl linoleate (CAS 112-63-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Wikipedia. (n.d.). Linoleic acid. Retrieved from [Link]

-

Garcés, R., & Mancha, M. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical Biochemistry, 211(1), 139-143. Available at: [Link]

-

Ahmad, M. (2012). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (Doctoral dissertation, University of Glasgow). Available at: [Link]

-

Ahern, K., & Rajagopal, I. (2023). 6.12: Fatty Acid Synthesis. Biology LibreTexts. Retrieved from [Link]

-

Siracusa, L., et al. (2021). Qualitative and quantitative determination of fatty acid methyl esters... ResearchGate. Available at: [Link]

-

Al-Rajab, A. J., & Al-Gerjais, N. (2018). Structure of 9,12-Octadecadienoic acid (Z,Z)-, methyl ester present in the methanolic seeds extract of Nigella sativa by using GC-MS analysis. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Linolenic acid biosynthesis pathway. Conversion of oleic acid to linoleic acid is catalyzed by FAD2 enzyme. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Methyl 9(E),12(Z)-Octadecadienoate. Retrieved from [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(19), e909. Available at: [Link]

-

Kabeya, N., & Fonseca, D. M. (2017). An Evolutionary Perspective on Linoleic Acid Synthesis in Animals. Molecular biology and evolution, 34(12), 3256–3266. Available at: [Link]

-

Cheméo. (n.d.). 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0). Retrieved from [Link]

-

Tuscany Diet. (n.d.). Linoleic acid. Retrieved from [Link]

-

Ohiri, R. C., et al. (2023). Investigation of Bioactive Constituents in the Seeds of Three Herbaceous wild grasses (Pennisetum purpureum, Eleusine Indica and...). Quest Journals. Available at: [Link]

-

Sari, D. P., et al. (2018). Analysis of Bioactive Compounds from Methanol Extract of Diadema setosum Sea Urchin Gonads using Gas Chromatography. Research Journal of Pharmacy and Technology, 11(10), 4381-4386. Available at: [Link]

Sources

- 1. Buy Methyl Linoleate For Industrial & Cosmetic Use | Trusted Supplier India [chemicalbull.com]

- 2. Showing Compound Methyl linoleate (FDB012761) - FooDB [foodb.ca]

- 3. METHYL LINOLEATE | 112-63-0 [chemicalbook.com]

- 4. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl linoleate | CAS:112-63-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. scielo.br [scielo.br]

- 7. jascoinc.com [jascoinc.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. questjournals.org [questjournals.org]

- 10. rjptonline.org [rjptonline.org]

- 11. tuscany-diet.net [tuscany-diet.net]

- 12. An Evolutionary Perspective on Linoleic Acid Synthesis in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. methyl linoleate, 112-63-0 [thegoodscentscompany.com]

A Researcher's Guide to the Synthesis of Methyl 9,12-octadecadienoate

Introduction: The Significance of Methyl 9,12-octadecadienoate in Research

Methyl 9,12-octadecadienoate, the methyl ester of linoleic acid, is a pivotal molecule in various scientific disciplines.[1] As a derivative of an essential omega-6 fatty acid, it serves as a crucial standard in lipidomic studies, food science, and the development of biofuels.[2] Its two double bonds at the 9th and 12th positions make it a valuable substrate for investigating lipid peroxidation, a fundamental process in cellular aging and disease. Furthermore, its well-defined chemical structure allows it to be a reference compound in the calibration of analytical instrumentation, particularly in gas chromatography-mass spectrometry (GC-MS).[3] This guide provides an in-depth, practical overview of its synthesis via Fischer esterification, tailored for researchers and professionals in drug development and related fields.

Synthetic Strategy: Fischer-Speier Esterification

The most direct and widely adopted method for preparing Methyl 9,12-octadecadienoate in a laboratory setting is the Fischer-Speier esterification.[4][5] This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (linoleic acid) and an alcohol (methanol) to yield an ester and water.[4][5] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product.[5] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and employing a strong acid catalyst such as sulfuric acid.[5][6]

The Underlying Mechanism of Fischer Esterification

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:[4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of linoleic acid, rendering the carbonyl carbon more electrophilic.[4]

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final product, Methyl 9,12-octadecadienoate, and regenerate the acid catalyst.[4]

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol details the synthesis of Methyl 9,12-octadecadienoate from linoleic acid and methanol, using sulfuric acid as a catalyst.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Linoleic Acid (>95%) | Reagent Grade | Sigma-Aldrich |

| Methanol (Anhydrous) | ACS Grade | Fisher Scientific |

| Sulfuric Acid (95-98%) | ACS Grade | VWR |

| Diethyl Ether | ACS Grade | EMD Millipore |

| Saturated Sodium Bicarbonate | Laboratory Grade | LabChem |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |

| Deuterated Chloroform (CDCl3) | NMR Grade | Cambridge Isotope Labs |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

NMR spectrometer

-

GC-MS system

Step-by-Step Procedure

Caption: Workflow for the Synthesis of Methyl 9,12-octadecadienoate.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of linoleic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 1 mL of concentrated sulfuric acid to the solution.[6] Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.[6] Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[6]

-

Extraction: Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[6]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude Methyl 9,12-octadecadienoate. For high-purity material required for research applications, further purification by vacuum distillation or column chromatography on silica gel is recommended.

Expected Yield and Purity

Under optimized conditions, this Fischer esterification reaction can achieve high yields, often exceeding 90%.[4] The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Characterization of Methyl 9,12-octadecadienoate

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized ester. The mass spectrum of Methyl 9,12-octadecadienoate will show a molecular ion peak at m/z 294.[7] Key fragment ions can be used for identification; for instance, a fragment at m/z 263 corresponds to the loss of a methoxy group (-OCH3).[3] The fragmentation pattern for methyl linoleate is distinct from other fatty acid methyl esters, such as methyl oleate (m/z 296) and methyl stearate (m/z 298), primarily due to the presence and position of the double bonds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key chemical shifts (in CDCl₃) are:

-

~5.35 ppm: A multiplet corresponding to the four olefinic protons (-CH=CH-).[7]

-

3.67 ppm: A singlet for the three methyl ester protons (-COOCH₃).[7]

-

~2.77 ppm: A triplet for the two allylic protons situated between the two double bonds (=CH-CH₂-CH=).[7]

-

~2.30 ppm: A triplet for the two protons adjacent to the carbonyl group (-CH₂-COO-).[7]

-

~2.05 ppm: A multiplet for the four allylic protons adjacent to the double bonds.

-

~1.30 ppm: A broad signal for the methylene protons of the long alkyl chain.

-

~0.89 ppm: A triplet for the terminal methyl group protons (-CH₂-CH₃).[7]

¹³C NMR: The carbon NMR spectrum will further confirm the structure with characteristic peaks for the carbonyl carbon (~174 ppm), the olefinic carbons (~128-130 ppm), and the methyl ester carbon (~51 ppm).[7]

Safety and Handling

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][10][11] Work in a well-ventilated fume hood.[12]

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.[12]

-

Linoleic Acid: While less hazardous, avoid contact with skin and eyes.

-

General Precautions: The reflux and extraction steps should be performed in a fume hood. Ensure all glassware is properly secured.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; insufficient reflux time. | Monitor the reaction by TLC. Extend the reflux time if starting material is still present. |

| Inefficient extraction or product loss during workup. | Ensure thorough extraction and careful separation of layers. Minimize transfers between flasks. | |

| Product is an Emulsion after Washing | Incomplete neutralization of acid. | Add more saturated sodium bicarbonate solution and shake gently. If necessary, add brine to help break the emulsion. |

| Impure Product | Incomplete reaction or side reactions. | Purify the crude product using vacuum distillation or column chromatography. |

| Inefficient washing. | Ensure thorough washing with sodium bicarbonate to remove all acidic impurities. |

Conclusion

The Fischer esterification of linoleic acid is a reliable and efficient method for the synthesis of Methyl 9,12-octadecadienoate for research purposes. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently produce high-purity material for their analytical and experimental needs. Proper characterization using techniques such as GC-MS and NMR is essential to verify the identity and purity of the final product.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Analele Universității din Craiova, Seria Chimie. (2024, December 20). [PDF] Synthesis, purification and analysis of some fatty acid esters of menthol. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

-

AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). b. Mass spectrum of methyl linoleate. Retrieved from [Link]

-

ResearchGate. (2025, September 20). Preparation of methyl esters. Retrieved from [Link]

-

Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

-

Lidsen. (2022, October 17). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Retrieved from [Link]

-

SciSpace. (n.d.). The Mass Spectra of Methyl Oleate, Methyl Linoleate, and Methyl Linolenate. Retrieved from [Link]

-

TSM TheSafetyMaster Private Limited. (2024, March 18). Sulfuric Acid Safety Guidelines: A Comprehensive Approach. Retrieved from [Link]

-

YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]

-

PMC - NIH. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

SciSpace. (2007, July 20). Methyl esterification of fatty acids and eicosanoids with a novel reagent trimethylsilyldiazomethane for analysis by gas chromat. Retrieved from [Link]

-

Sulfuric Acid Safe Handling Guideline. (2013, May 20). Retrieved from [Link]

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]

-

VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved from [Link]

-

Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2026, January 12). Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Linoleic acid, methyl ester mass spectrum. Retrieved from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

-

MDPI. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]

Sources

- 1. CAS 112-63-0: Methyl linoleate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. METHYL LINOLEATE(112-63-0) 13C NMR [m.chemicalbook.com]

- 8. Sulfuric Acid Safety Guidelines: A Comprehensive Approach - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 10. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 11. ehs.com [ehs.com]

- 12. columbuschemical.com [columbuschemical.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of Methyl Octadecadienoate

Abstract

Methyl octadecadienoate, a methyl ester of octadecadienoic acid, represents a class of lipid molecules with significant therapeutic potential. The biological activity of methyl octadecadienoate is highly dependent on the isomeric configuration of its two double bonds. This technical guide provides a comprehensive overview of the therapeutic applications of key isomers, primarily focusing on the non-conjugated methyl linoleate and the conjugated linoleic acid (CLA) methyl esters. We will delve into their anti-inflammatory and anti-cancer properties, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss their pharmacokinetic and safety profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of these fatty acid esters.

Introduction: The Isomeric Landscape of Methyl Octadecadienoate

Methyl octadecadienoate (C₁₉H₃₄O₂) is not a single entity but a family of isomers, each with unique structural and, consequently, biological properties. The position and geometry (cis or trans) of the two double bonds in the 18-carbon chain are the defining features that dictate their therapeutic potential.[1] The most extensively studied isomers fall into two main categories:

-

Methyl Linoleate (Non-conjugated isomers): The most common isomer is methyl (9Z,12Z)-octadecadienoate, the methyl ester of the essential fatty acid, linoleic acid. In these isomers, the double bonds are separated by at least one methylene group.

-

Conjugated Linoleic Acid (CLA) Methyl Esters: In this class of isomers, the double bonds are conjugated, meaning they are adjacent to one another. The most biologically active CLA isomers are methyl (9Z,11E)-octadecadienoate (rumenic acid methyl ester) and methyl (10E,12Z)-octadecadienoate.

This guide will explore the distinct therapeutic applications of these isomers, highlighting the critical importance of isomeric purity in research and development.

Anti-inflammatory Properties of Methyl Octadecadienoate Isomers

Chronic inflammation is a key pathological feature of numerous diseases. Certain isomers of methyl octadecadienoate have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of methyl octadecadienoate isomers are primarily attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Mediators: Studies have shown that specific isomers can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). They can also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins involved in inflammation.

-

Modulation of Transcription Factors: A crucial mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are ligand-activated transcription factors that play a pivotal role in the regulation of lipid metabolism and inflammation.[2] Upon activation by specific methyl octadecadienoate isomers, PPARα can transcriptionally repress pro-inflammatory genes.[2]

Preclinical Evidence

In vitro and in vivo studies have provided evidence for the anti-inflammatory potential of methyl octadecadienoate. For instance, a hydroxylated derivative of methyl octadecadienoate, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecadienoic acid methyl ester, isolated from Ehretia dicksonii, was shown to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears.[3]

Experimental Protocols for Assessing Anti-inflammatory Activity

This protocol describes the determination of the inhibitory effect of methyl octadecadienoate isomers on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the methyl octadecadienoate isomer (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

This model is used to evaluate the topical anti-inflammatory activity of methyl octadecadienoate isomers.[4][5][6]

Step-by-Step Methodology:

-

Animal Model: Use male Swiss albino mice (20-25 g).

-

Induction of Edema: Apply 2.5 µg of TPA dissolved in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.

-

Treatment: Topically apply the methyl octadecadienoate isomer (at a predetermined dose, e.g., 500 µ g/ear ) dissolved in a suitable vehicle to the right ear 30 minutes before or immediately after TPA application.[3]

-

Edema Measurement: After a specific time point (e.g., 6 hours), sacrifice the mice by cervical dislocation.[4]

-

Biopsy and Weighing: Take a 6 mm diameter punch biopsy from both the right (treated) and left (control) ears and weigh them.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema is calculated by comparing the treated group with the TPA-only control group.

Anti-cancer Potential of Methyl Octadecadienoate Isomers

Several isomers of methyl octadecadienoate, particularly conjugated linoleic acid (CLA) methyl esters, have demonstrated significant anti-cancer activity in various preclinical models.[7]

Mechanisms of Anti-cancer Action

The anti-cancer effects of these compounds are multifaceted and involve several key cellular processes:

-

Induction of Apoptosis: CLA isomers have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the mitochondrial apoptotic pathway.

-

Cell Cycle Arrest: Certain isomers can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.

-

Modulation of Signaling Pathways: The anti-tumorigenic effects of CLA are also linked to the modulation of critical signaling pathways involved in cell growth and survival, such as the mTOR pathway.[8]

Preclinical Evidence

Numerous in vitro studies have demonstrated the cytotoxic effects of CLA isomers on a range of cancer cell lines, including breast, colon, and prostate cancer. In vivo studies in animal models have also shown that dietary supplementation with CLA can inhibit the growth and metastasis of tumors.

| Isomer | Cancer Cell Line | Reported IC₅₀ Value | Reference |

| Mixture of CLA isomers | MCF-7 (Breast Cancer) | Not specified, but showed inhibition | [7] |

| (9Z,11E)-CLA | HT-29 (Colon Cancer) | 10-200 µmol/L (effective range) | [7] |

| (10E,12Z)-CLA | MDA-MB-231 (Breast Cancer) | Not specified, but induced apoptosis | [7] |

Experimental Protocols for Assessing Anti-cancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the methyl octadecadienoate isomer for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to determine the effect of methyl octadecadienoate isomers on the expression of the anti-apoptotic protein Bcl-2.[13][14]

Step-by-Step Methodology:

-

Protein Extraction: Treat cancer cells with the desired isomer for a specific time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5 minutes each.[13]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of Bcl-2.

Signaling Pathway Modulation

The therapeutic effects of methyl octadecadienoate isomers are underpinned by their interaction with complex intracellular signaling networks.

PPARα Signaling Pathway in Inflammation

As previously mentioned, PPARα is a key target for the anti-inflammatory actions of certain methyl octadecadienoate isomers. The activation of PPARα leads to the transrepression of pro-inflammatory genes.

Caption: PPARα signaling pathway modulation by methyl octadecadienoate.

mTOR Signaling Pathway in Cancer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some CLA isomers have been shown to inhibit mTOR signaling, contributing to their anti-cancer effects.[8]

Caption: Inhibition of the mTORC1 signaling pathway by CLA methyl ester.

Pharmacokinetics and Safety Profile

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of methyl octadecadienoate isomers are crucial for their therapeutic efficacy. Studies in rats have shown that CLA isomers are rapidly absorbed after oral administration, with a relatively slow elimination rate.[15] The metabolism of CLA involves elongation and desaturation to form longer-chain fatty acids.[16] Further research is needed to fully characterize the pharmacokinetic profiles of different isomers in humans.

Safety and Toxicology

Generally, methyl esters of fatty acids derived from edible fats and oils are considered to have low toxicity.[17] However, the toxicological properties of all specific isomers have not been fully investigated. It is important to conduct comprehensive safety and toxicology studies for any specific isomer being developed as a therapeutic agent.

Conclusion and Future Directions

Methyl octadecadienoate isomers, particularly those of conjugated linoleic acid, hold significant promise as therapeutic agents for a range of diseases, most notably inflammatory disorders and cancer. Their multifaceted mechanisms of action, involving the modulation of key signaling pathways and cellular processes, make them attractive candidates for further drug development.

Future research should focus on:

-

Isomer-Specific Activities: A more detailed investigation into the specific therapeutic activities and mechanisms of individual isomers.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

-

Formulation and Delivery: The development of effective drug delivery systems to enhance the bioavailability and targeted delivery of these lipophilic compounds.

-

Long-term Safety: Comprehensive long-term safety and toxicology studies are essential to ensure their suitability for chronic use.

The continued exploration of the therapeutic potential of methyl octadecadienoate isomers is a promising avenue for the development of novel and effective treatments for a variety of human diseases.

References

-

Banni, S., et al. (1999). Metabolites of conjugated isomers of linoleic acid (CLA) in the rat. PubMed. [Link]

-

Carlson, R. P., et al. (1985). Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. PubMed. [Link]

-

Dong, M., et al. (2000). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. PubMed. [Link]

-

Kersten, S., et al. (2004). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PMC. [Link]

-

ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. ResearchGate. [Link]

-

bioRxiv. (2025). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. [Link]

-

ResearchGate. (n.d.). Diagram showing mTORC1 and mTORC2 signaling pathways. ResearchGate. [Link]

-

Tsuzuki, T., et al. (2004). Conjugated linolenic acid is slowly absorbed in rat intestine, but quickly converted to conjugated linoleic acid. PubMed. [Link]

-

Perez-Garcia, M. D., et al. (2018). Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice. MDPI. [Link]

-

Frontiers in Endocrinology. (2022). Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor. Frontiers. [Link]

-

Bio-Rad. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Bio-Rad. [Link]

-

MDPI. (2019). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. MDPI. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]

-

SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID. [Link]

-

IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

-

Kim, H. J., et al. (2014). 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. PubMed. [Link]

-

MDPI. (2021). The Effects of Conjugated Linoleic Acids on Cancer. MDPI. [Link]

-

ResearchGate. (2025). Anti-inflammatory potential of spectroscopically analyzed trans-13-octadecenoic acid of Yucca elephantipes Regel roots: in-vitro and in-vivo analysis. ResearchGate. [Link]

-

Pariza, M. W., et al. (2001). Mechanisms of Action of Conjugated Linoleic Acid: Evidence and Speculation. Experimental Biology and Medicine. [Link]

-

Wisdomlib. (2025). TPA induced ear oedema: Significance and symbolism. Wisdomlib. [Link]

-

Lu, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology. [Link]

-

Young, R. M., et al. (2013). Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid. PMC. [Link]

-

ResearchGate. (2020). Anti-inflammatory potential of spectroscopically analyzed trans-13- octadecenoic acid of Yucca elephantipes Regel roots. ResearchGate. [Link]

-

Regulations.gov. (2016). Aliphatic Esters. Scoping and Draft Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]

-

Beck, W. T., et al. (1998). Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines. International Journal of Cancer. [Link]

-

NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

-

MDPI. (2020). The Role of PPAR Alpha in the Modulation of Innate Immunity. MDPI. [Link]

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

PubMed. (2015). Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root. PubMed. [Link]

-

Inoue, H., et al. (1985). Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema. PubMed. [Link]

-

Bas, et al. (2017). Absorption Kinetics of the Main Conjugated Linoleic Acid Isomers in Commercial-Rich Oil after Oral Administration in Rats. PubMed. [Link]

-

ResearchGate. (2025). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. ResearchGate. [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. 3 Bar chart illustrates the IC 50 value of MCF-7 cell lines... ResearchGate. [Link]

-

MDPI. (2025). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. [Link]

-

ResearchGate. (n.d.). Inhibition of the TPA-induced ear edema. ResearchGate. [Link]

-

Blood. (2018). Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma. Blood. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

-

CABI Digital Library. (2017). Effect of Linoleic Acid of Nigella Sativa on MDA-MB-231 Human Breast Cancer Cells. CABI Digital Library. [Link]

-

ResearchGate. (n.d.). IC50 (μg/mL) values of human RD and MCF-7 cell lines as determined by... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 14. edspace.american.edu [edspace.american.edu]

- 15. Absorption Kinetics of the Main Conjugated Linoleic Acid Isomers in Commercial-Rich Oil after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolites of conjugated isomers of linoleic acid (CLA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

The Pivotal Role of Methyl 9,12-octadecadienoate in Modern Lipidomics: A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate landscape of lipidomics, precision and accuracy are paramount. This technical guide delves into the multifaceted role of Methyl 9,12-octadecadienoate, the methyl ester of linoleic acid, as a cornerstone in contemporary lipid analysis. Beyond its identity as a common Fatty Acid Methyl Ester (FAME), this molecule serves as a critical internal standard for quantification, a biomarker in disease research, and a key analyte in understanding the complexities of essential fatty acid metabolism. This document provides an in-depth exploration of its biochemical significance, a detailed guide to its application in quantitative workflows, and insights into its relevance in the pharmaceutical and drug development sectors. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of Methyl 9,12-octadecadienoate in the Lipidome

Methyl 9,12-octadecadienoate, commonly known as methyl linoleate, is the esterified form of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] While naturally occurring in trace amounts in some biological systems, its primary significance in lipidomics is as a derivative produced during sample preparation for Gas Chromatography (GC) analysis.[2] The conversion of fatty acids to their methyl esters (FAMEs) is a crucial step to increase their volatility and thermal stability, making them amenable to GC separation and subsequent detection by Mass Spectrometry (MS) or Flame Ionization Detection (FID).[2][3]

This guide will illuminate the critical functions of Methyl 9,12-octadecadienoate in advancing lipidomics research, with a particular focus on its application in quantitative analysis and its implications for understanding disease and developing novel therapeutics.

Biochemical Context: The Linoleic Acid Metabolic Pathway

To appreciate the role of Methyl 9,12-octadecadienoate in lipidomics, it is essential to understand the metabolic pathway of its parent molecule, linoleic acid. Linoleic acid is a precursor to a cascade of signaling molecules that are integral to inflammatory processes and cell signaling.[4] A key rate-limiting enzyme in this pathway is Delta-6-desaturase, encoded by the FADS2 gene.

The following diagram illustrates the conversion of linoleic acid into pro-inflammatory and anti-inflammatory mediators. The analysis of methyl linoleate levels can provide a snapshot of the available substrate for this critical pathway.

Sources

- 1. Showing Compound Methyl linoleate (FDB012761) - FooDB [foodb.ca]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity Profile of Methyl 9,12-octadecadienoate on Cell Lines: Mechanisms and Methodologies

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the cytotoxicity profile of Methyl 9,12-octadecadienoate, the methyl ester of linoleic acid. Synthesizing findings from multiple in vitro studies, this document details the compound's cytotoxic efficacy against various cancer cell lines while noting its relative safety towards normal cells. The core of this guide is an in-depth exploration of the underlying molecular mechanisms, primarily the induction of apoptosis through the intrinsic mitochondrial pathway and the role of oxidative stress. We provide detailed, field-proven protocols for standard cytotoxicity assays—MTT and LDH—explaining the causality behind experimental choices to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this fatty acid ester.

Introduction to Methyl 9,12-octadecadienoate

Methyl 9,12-octadecadienoate, commonly known as methyl linoleate, is a long-chain fatty acid methyl ester derived from linoleic acid, an essential omega-6 polyunsaturated fatty acid. Found in various natural sources, this compound and its derivatives have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2][3] The investigation of fatty acid esters as potential anti-cancer agents is a promising area of research, as they may offer novel mechanisms to circumvent the resistance and toxicity issues associated with conventional chemotherapy.[4] This guide consolidates current knowledge on the cytotoxic effects of Methyl 9,12-octadecadienoate, focusing on its impact on various cell lines and the molecular pathways it modulates.

Section 1: Cytotoxicity Profile Across Diverse Cell Lines

Methyl 9,12-octadecadienoate has demonstrated a notable cytotoxic potential against a range of cancer cell lines. Studies have reported its efficacy in inhibiting the growth of breast (MCF-7), cervical (HeLa), prostate (PC3), and colon (CaCo2) cancer cells.[2][5] This broad-spectrum activity suggests a fundamental mechanism of action that targets common vulnerabilities in cancer cells.

A critical aspect of its therapeutic potential is its selective cytotoxicity. Research has shown that Methyl 9,12-octadecadienoate exhibited non-lethal effects on normal Vero cells at concentrations up to 250 μg/mL, a concentration range where cytotoxicity is observed in cancer cells.[6] This differential effect is a highly desirable characteristic in oncology drug development, suggesting a therapeutic window where cancer cells can be targeted with minimal impact on healthy tissues.

Data Presentation: Summary of Cytotoxic Effects

| Cell Line | Cancer Type | Assay Type | Observed Effect / IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | MTT | Moderate Activity (IC50 = 172 ± 15) | [2] |

| T47D | Breast Cancer | MTT | Moderate Activity | [7] |

| HeLa | Cervical Cancer | MTT | Moderate Activity (IC50 = 114 ± 5) | [2] |

| PC3 | Prostate Cancer | MTT | Moderate Activity (IC50 = 137 ± 18) | [2] |

| CaCo2 | Colon Cancer | MTT | Moderate Activity (IC50 = 353 ± 19) | [2] |